molecular formula C11H17BN2O2 B14875511 2-(Cyclohexylamino)pyridin-4-ylboronic acid CAS No. 1346808-56-7

2-(Cyclohexylamino)pyridin-4-ylboronic acid

Cat. No.: B14875511
CAS No.: 1346808-56-7
M. Wt: 220.08 g/mol
InChI Key: ZDMPPRLVHLMECS-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)pyridin-4-ylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a cyclohexylamino group at the 2-position and a boronic acid group at the 4-position. The presence of both the boronic acid and the amine functionalities makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)pyridin-4-ylboronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)pyridin-4-ylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Strong Bases: Such as sodium hydroxide or potassium carbonate, used in deprotonation and metallation reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products Formed

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.

    Boronate Esters: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(Cyclohexylamino)pyridin-4-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)pyridin-4-ylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and amine groups. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The amine group can act as a nucleophile, participating in substitution reactions and forming stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinylboronic Acid: Similar structure but lacks the cyclohexylamino group.

    2-Pyridinylboronic Acid: Similar structure but lacks the cyclohexylamino group.

    Cyclohexylamine: Contains the cyclohexylamino group but lacks the boronic acid group.

Uniqueness

2-(Cyclohexylamino)pyridin-4-ylboronic acid is unique due to the combination of the boronic acid and cyclohexylamino groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its versatility and reactivity make it a valuable reagent in both academic and industrial research .

Properties

CAS No.

1346808-56-7

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

[2-(cyclohexylamino)pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H17BN2O2/c15-12(16)9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10,15-16H,1-5H2,(H,13,14)

InChI Key

ZDMPPRLVHLMECS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)NC2CCCCC2)(O)O

Origin of Product

United States

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